molecular formula C44H71N9O8 B12686051 (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine CAS No. 96224-05-4

(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine

Cat. No.: B12686051
CAS No.: 96224-05-4
M. Wt: 854.1 g/mol
InChI Key: NKGWHXQTZMIUJG-LFGUXHRESA-N
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Description

(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound consists of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid component, followed by the synthesis of the tetrahydrobenzimidazole derivative. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Butenedioic acid derivatives: These compounds share the butenedioic acid moiety and exhibit similar chemical properties.

    Tetrahydrobenzimidazole derivatives: Compounds with this structure have similar biological activities and applications.

Uniqueness

(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

96224-05-4

Molecular Formula

C44H71N9O8

Molecular Weight

854.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine

InChI

InChI=1S/3C12H21N3.2C4H4O4/c3*1-4-15-8-13-11-7-10(14-9(2)3)5-6-12(11)15;2*5-3(6)1-2-4(7)8/h3*8-10,14H,4-7H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;;;2*2-1+

InChI Key

NKGWHXQTZMIUJG-LFGUXHRESA-N

Isomeric SMILES

CCN1C2=C(N=C1)CC(CC2)NC(C)C.CCN1C2=C(N=C1)CC(CC2)NC(C)C.CCN1C2=C(N=C1)CC(CC2)NC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1C=NC2=C1CCC(C2)NC(C)C.CCN1C=NC2=C1CCC(C2)NC(C)C.CCN1C=NC2=C1CCC(C2)NC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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